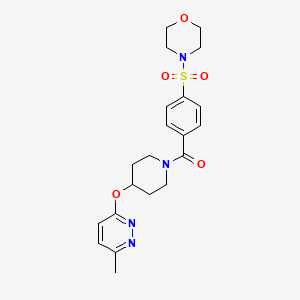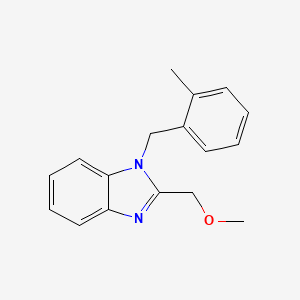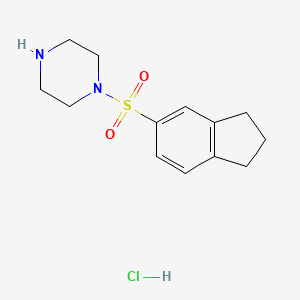
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a pyridazine ring, a piperidine ring, a phenyl ring, and a morpholinosulfonyl group. The presence of these functional groups can influence the compound’s reactivity and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For this compound, specific properties such as melting point, boiling point, solubility, and stability are not provided in the available resources .Scientific Research Applications
Synthesis and Structural Analysis
A study by Prasad et al. (2018) focuses on the synthesis, structural exploration, and Hirshfeld surface analysis of a novel bioactive heterocycle, showcasing the methodologies involved in the characterization of complex organic compounds. This process includes various spectroscopic techniques and X-ray diffraction studies to elucidate the molecular structure, which could be relevant for understanding the structural properties of related compounds (Prasad et al., 2018).
Thermochemical Studies
Research by Dunstan (2003) delves into the thermochemistry of adducts of tin(IV) chloride with heterocyclic bases, including morpholine and piperidine, among others. This study provides valuable data on the enthalpies of formation, decomposition, and other thermochemical parameters, offering insight into the stability and reactivity of heterocyclic compounds (Dunstan, 2003).
Pharmacological Applications
A study on the pharmacological evaluation of novel derivatives as TRPV4 antagonists for the treatment of pain by Tsuno et al. (2017) highlights the process of designing, synthesizing, and analyzing novel compounds for potential therapeutic applications. Although focusing on a specific series of derivatives, this study exemplifies how structural modifications can lead to the identification of compounds with desired biological activities, which could be applicable to the exploration of "(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone" derivatives (Tsuno et al., 2017).
Safety And Hazards
properties
IUPAC Name |
[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O5S/c1-16-2-7-20(23-22-16)30-18-8-10-24(11-9-18)21(26)17-3-5-19(6-4-17)31(27,28)25-12-14-29-15-13-25/h2-7,18H,8-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOBDMGZAOULFRI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCN(CC2)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)(4-(morpholinosulfonyl)phenyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-ethoxyphenyl)-4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2365374.png)




![1-[2-(Oxiran-2-ylmethoxy)phenyl]imidazole](/img/structure/B2365381.png)

(prop-2-yn-1-yl)amine](/img/structure/B2365384.png)
![2-{Bicyclo[2.2.1]heptan-2-ylmethyl}pyrrolidine](/img/structure/B2365386.png)

![4-Methyl-2-[(2-methylphenyl)formamido]pentanoic acid](/img/structure/B2365388.png)
![2-[(4-Methylphenyl)sulfonyl-prop-2-enylamino]benzoic acid](/img/structure/B2365389.png)
![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-(m-tolyl)acetamide](/img/structure/B2365392.png)
![4-(4-chlorophenyl)-1-[(3,4-dimethoxyphenyl)methyl]-1H-imidazol-5-amine hydrochloride](/img/structure/B2365395.png)